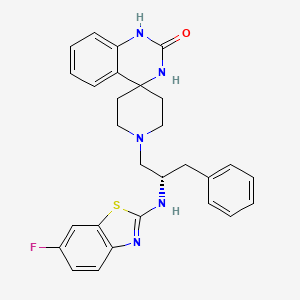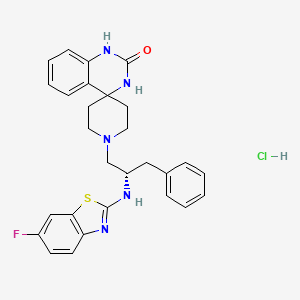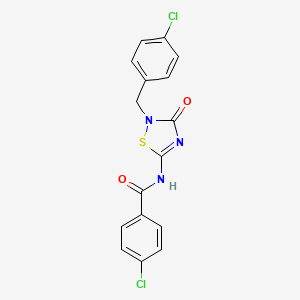
OP-3633
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
OP-3633 is a potent and selective steroidal glucocorticoid receptor (GR) antagonist. Its inhibitory activity against GR transcriptional function is remarkable, with an IC50 value of 29 nM . Additionally, OP-3633 exhibits minimal progesterone receptor (PR) agonism and androgen receptor (AR) antagonism .
Molecular Structure Analysis
The molecular formula of OP-3633 is C~30~H~39~NO~2~ , and its molecular weight is 445.64 g/mol . The compound’s chemical structure consists of a steroidal backbone, which likely contributes to its glucocorticoid receptor antagonistic properties .
Wissenschaftliche Forschungsanwendungen
Opal Web Services for Biomedical Applications :
- This study discusses Opal, a toolkit for wrapping scientific applications as web services, which supports SOAP-based Web service access to numerous applications (Ren et al., 2010).
Electrochemical Behavior of Thin Film Analogs :
- This research is supported by the United States Air Force Office of Scientific Research and discusses the electrochemical behavior of thin film analogs, which might be relevant in materials science research (Ramgopal et al., 2001).
Remote Sensing of the Tropical Rain Forest :
- This paper presents data from the OP3 project, using pulsed Doppler lidar for monitoring atmospheric conditions in a tropical rain forest, which is relevant for environmental and atmospheric studies (Pearson et al., 2010).
Hacking CD/DVD/Blu-ray for Biosensing :
- The study details the use of optical pickup units (OPU) from CD/DVD/Blu-ray drives in various scientific applications, including biosensing and microscale imaging (Hwu & Boisen, 2018).
Discovery of a Potent Steroidal Glucocorticoid Receptor Antagonist (OP-3633) :
- This paper details the discovery of a novel mifepristone derivative, OP-3633, which is a glucocorticoid receptor antagonist with potential implications in therapy resistance (Du et al., 2019).
Citizen Science as Seen by Scientists :
- This research explores the methodological, epistemological, and ethical dimensions of citizen science projects, which could be relevant to public engagement in scientific research (Riesch & Potter, 2014).
Recombinant Osteoprotegerin in a Murine Model of Multiple Myeloma :
- This study investigates the use of osteoprotegerin (OPG) in reducing tumor burden and increasing survival in a mouse model of multiple myeloma (Vanderkerken et al., 2003).
Wirkmechanismus
OP-3633’s primary mode of action lies in its potent antagonism of the glucocorticoid receptor (GR). By binding to GR, it interferes with the receptor’s transcriptional activity, modulating downstream gene expression. Its selectivity against PR and AR ensures minimal cross-reactivity with other steroid receptors .
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
2102494-14-2 |
|---|---|
Produktname |
OP-3633 |
Molekularformel |
C30H39NO2 |
Molekulargewicht |
445.647 |
IUPAC-Name |
(8S,9R,10R,11S,13S,14S,17S)-11-(4-(Dimethylamino)-phenyl)-17-hydroxy-10,13-dimethyl-17-(prop-1-yn-1-yl)-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3Hcyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H39NO2/c1-6-15-30(33)17-14-26-24-12-9-21-18-23(32)13-16-28(21,2)27(24)25(19-29(26,30)3)20-7-10-22(11-8-20)31(4)5/h7-8,10-11,18,24-27,33H,9,12-14,16-17,19H2,1-5H3/t24-,25+,26-,27+,28-,29-,30-/m0/s1 |
InChI-Schlüssel |
LJUSMSPTDKGAFT-LMNHVJTASA-N |
SMILES |
O=C1CC[C@]2(C)[C@@]3([H])[C@@H](C4=CC=C(N(C)C)C=C4)C[C@]5(C)[C@@](C#CC)(O)CC[C@@]5([H])[C@]3([H])CCC2=C1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
OP-3633; OP 3633; OP3633; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



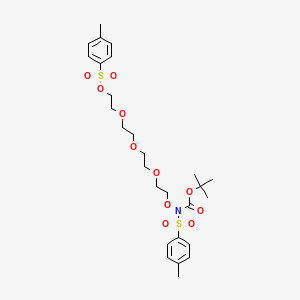
![N-(2,6-diethylphenyl)-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxamide](/img/structure/B609676.png)
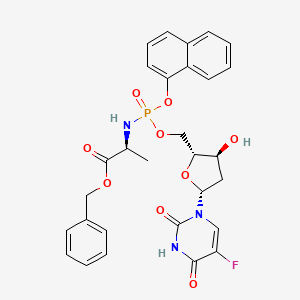
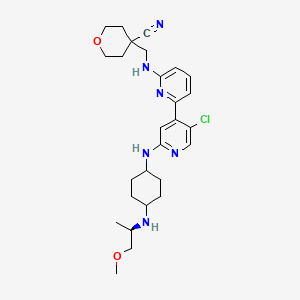
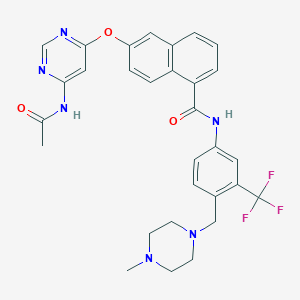
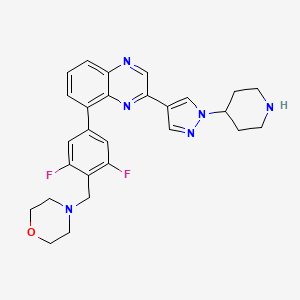
![(3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluoro-5H-benzo[b][1,4]benzodiazepin-6-ylidene]amino]-N-propan-2-ylpyrrolidine-1-carboxamide](/img/structure/B609693.png)

